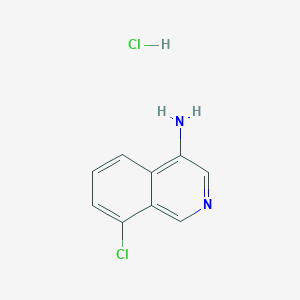

8-chloroisoquinolin-4-amine hydrochloride

Description

Structure

3D Structure of Parent

Propriétés

IUPAC Name |

8-chloroisoquinolin-4-amine;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7ClN2.ClH/c10-8-3-1-2-6-7(8)4-12-5-9(6)11;/h1-5H,11H2;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UQNQIDHTPRBPQA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=NC=C2C(=C1)Cl)N.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8Cl2N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

215.08 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 8 Chloroisoquinolin 4 Amine Hydrochloride

De Novo Synthesis of the Isoquinoline (B145761) Nucleus with Specific Substitution Patterns

The de novo synthesis of the 8-chloroisoquinolin-4-amine (B1432724) scaffold requires a carefully orchestrated sequence of reactions to ensure the correct placement of the chlorine and amine functionalities on the isoquinoline core. This approach involves the initial formation of the bicyclic ring system, followed by or concurrent with the introduction of the required substituents.

Cyclization Reactions for Isoquinoline Ring Formation

Several classical and modern cyclization reactions are employed to construct the fundamental isoquinoline nucleus. The choice of method often depends on the availability of starting materials and the desired substitution pattern.

Bischler-Napieralski Reaction: This well-established method involves the cyclization of β-arylethylamides in the presence of a dehydrating agent, such as phosphorus pentoxide (P₂O₅) or phosphoryl chloride (POCl₃). wikipedia.orgjk-sci.com The reaction proceeds via an intramolecular electrophilic aromatic substitution to form a 3,4-dihydroisoquinoline, which can then be aromatized to the corresponding isoquinoline. wikipedia.org For the synthesis of an 8-chloro-substituted isoquinoline, this would typically start from a β-(3-chlorophenyl)ethylamide. The reaction conditions, particularly the choice of acid catalyst and solvent, can significantly influence the yield and purity of the product. jk-sci.com

Pictet-Spengler Reaction: This reaction provides a route to tetrahydroisoquinolines through the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed cyclization. nih.govarkat-usa.org To achieve the isoquinoline core, the resulting tetrahydroisoquinoline must be oxidized. This method is particularly useful for synthesizing isoquinolines with diverse substitution patterns.

Pomeranz-Fritsch Reaction: In this acid-catalyzed reaction, a benzaldehyde (B42025) is condensed with a 2,2-dialkoxyethylamine to form a benzalaminoacetal, which then cyclizes to form the isoquinoline. wikipedia.orgchemistry-reaction.com The reaction conditions, including the strength of the acid used, are critical for successful cyclization. wikipedia.orgchemistry-reaction.com

Transition Metal-Catalyzed Syntheses: Modern synthetic chemistry has introduced a variety of transition-metal-catalyzed reactions for the construction of isoquinoline skeletons. These methods often offer milder reaction conditions and greater functional group tolerance compared to classical methods. Catalysts based on palladium, rhodium, and copper have been successfully employed in the annulation of alkynes with various nitrogen-containing precursors to yield substituted isoquinolines.

| Cyclization Reaction | Key Reactants | Intermediate/Product | Key Features |

| Bischler-Napieralski | β-arylethylamide | 3,4-Dihydroisoquinoline | Requires strong dehydrating agents; subsequent aromatization needed. wikipedia.orgjk-sci.com |

| Pictet-Spengler | β-arylethylamine, Aldehyde/Ketone | Tetrahydroisoquinoline | Acid-catalyzed; requires subsequent oxidation to form isoquinoline. nih.govarkat-usa.org |

| Pomeranz-Fritsch | Benzaldehyde, 2,2-Dialkoxyethylamine | Isoquinoline | Acid-catalyzed cyclization of a benzalaminoacetal intermediate. wikipedia.orgchemistry-reaction.com |

| Transition Metal-Catalyzed | Varies (e.g., alkynes, anilines) | Substituted Isoquinoline | Often milder conditions and higher functional group tolerance. |

Regioselective Introduction of the Chlorine Moiety at the 8-Position

Achieving regioselective chlorination at the C8 position of the isoquinoline ring is a critical step in the de novo synthesis of the target compound. This can be accomplished either by starting with a precursor that already contains the chlorine atom in the correct position or by performing a regioselective chlorination on the formed isoquinoline or a precursor.

One effective strategy involves starting with a meta-chloro-substituted phenyl derivative. For instance, in a Bischler-Napieralski approach, the use of a β-(3-chlorophenyl)ethylamide directs the cyclization to form a mixture of 6-chloro- and 8-chloroisoquinolines. The regioselectivity can be influenced by the reaction conditions and the nature of the substituents on the aromatic ring.

A more direct and regioselective method involves the directed ortho-lithiation of a suitable precursor. For example, the synthesis of 8-chloro-3,4-dihydroisoquinoline (B12930588) has been achieved through the directed ortho-lithiation of N-pivaloyl-meta-chlorophenylethylamine, followed by formylation and subsequent acid-catalyzed ring closure. researchgate.net Another approach utilizes a Friedel-Crafts reaction of an N-hydroxyethyl ortho-chlorobenzylamine intermediate. researchgate.net

Transition metal-catalyzed C-H activation has also emerged as a powerful tool for the regioselective functionalization of heterocycles. Rhodium(III)-catalyzed C-H activation of quinoline (B57606) N-oxides has been shown to allow for regioselective bromination and amidation at the C8 position, suggesting a potential pathway for chlorination as well. acs.org

Strategies for the Amination at the 4-Position of the Isoquinoline Scaffold

With the 8-chloroisoquinoline (B135129) core in hand, the next crucial step is the introduction of the amine group at the C4 position. This is typically achieved through the introduction of a suitable leaving group at the 4-position, followed by nucleophilic substitution with an amine source.

A common approach involves the halogenation of the isoquinoline at the 4-position. For instance, the 8-chloroisoquinoline can be subjected to bromination or chlorination to yield an 8-chloro-4-haloisoquinoline. This dihalogenated intermediate can then undergo a regioselective nucleophilic aromatic substitution (SNAr) reaction. The C4 position is generally more activated towards nucleophilic attack than other positions on the pyridine (B92270) ring of the isoquinoline.

Alternatively, direct C-H amination methodologies are being developed, which could potentially offer a more atom-economical route to the desired product.

Formation and Isolation of the Hydrochloride Salt through Acid-Base Chemistry

The final step in the synthesis is the formation and isolation of the hydrochloride salt of 8-chloroisoquinolin-4-amine. This is a standard acid-base reaction where the basic aminoisoquinoline is treated with hydrochloric acid. google.com

The free base of 8-chloroisoquinolin-4-amine is typically dissolved in a suitable organic solvent, such as ethanol, methanol, or a mixture of solvents. An ethereal solution of hydrogen chloride or concentrated hydrochloric acid is then added, leading to the precipitation of the hydrochloride salt. The salt is then collected by filtration, washed with a non-polar solvent like diethyl ether to remove any non-basic impurities, and dried under vacuum. The purity of the final product can be assessed by techniques such as melting point determination, nuclear magnetic resonance (NMR) spectroscopy, and elemental analysis. The formation of the hydrochloride salt often improves the compound's stability and solubility in aqueous media. nih.gov

Synthetic Transformations from Precursor Isoquinoline Derivatives

An alternative to the de novo synthesis is the modification of readily available, pre-functionalized isoquinoline derivatives. This approach can be more efficient if a suitable starting material is commercially available or easily synthesized.

Nucleophilic Aromatic Substitution Strategies Involving Halogenated Isoquinoline Intermediates

This strategy hinges on the reactivity of halogenated isoquinolines towards nucleophilic attack. A key intermediate for the synthesis of 8-chloroisoquinolin-4-amine would be an 8-chloro-4-haloisoquinoline (where the halo group is typically chloro or bromo).

The synthesis of such an intermediate can be approached from 8-chloroisoquinoline itself, which would be subjected to halogenation at the 4-position. The subsequent reaction with an amine source, such as ammonia (B1221849) or a protected amine, would proceed via a nucleophilic aromatic substitution mechanism. The presence of the electron-withdrawing nitrogen atom in the isoquinoline ring activates the C4 position for nucleophilic attack.

A plausible synthetic route starting from a commercially available or synthesized 8-bromoisoquinoline (B29762) is outlined in a patent for a related compound, 4-aminoisoquinoline-8-methyl formate (B1220265). google.com This process involves the conversion of the 8-bromo group to a methyl ester, followed by bromination at the 4-position. The resulting 4-bromo-8-methoxycarbonylisoquinoline is then subjected to a palladium-catalyzed amination with a protected amine, followed by deprotection. A similar strategy could be envisioned where the 8-bromo group is replaced with a chlorine atom.

The reaction of 4-chloroquinolines with various amines to produce 4-aminoquinolines is a well-documented transformation and proceeds via an SNAr mechanism. nih.gov These conditions can be adapted for the amination of 8-chloro-4-haloisoquinolines.

| Starting Material | Reagents | Product | Reaction Type |

| 8-Chloro-4-haloisoquinoline | Ammonia or Amine Equivalent | 8-Chloroisoquinolin-4-amine | Nucleophilic Aromatic Substitution (SNAr) |

| 8-Bromoisoquinoline | 1. CO, MeOH, Pd catalyst; 2. NBS; 3. Protected Amine, Pd catalyst; 4. Deprotection | 4-Aminoisoquinoline-8-methyl formate | Multi-step synthesis involving halogenation and amination google.com |

Reduction of Nitro-Substituted Isoquinolines to Afford Amino Derivatives

A primary and widely utilized method for the synthesis of 8-chloroisoquinolin-4-amine is through the reduction of the corresponding nitro-substituted isoquinoline, specifically 8-chloro-4-nitroisoquinoline. This transformation is a fundamental process in organic chemistry for the introduction of an amino group onto an aromatic ring.

The reduction of the nitro group can be accomplished using a variety of reducing agents and catalytic systems. Common methods include catalytic hydrogenation, where hydrogen gas is used in the presence of a metal catalyst such as palladium on carbon (Pd/C), platinum oxide (PtO₂), or Raney nickel. These reactions are typically carried out in a suitable solvent like ethanol, methanol, or ethyl acetate (B1210297) under controlled temperature and pressure.

Another effective approach involves the use of metal-based reducing agents in acidic or neutral media. For instance, stannous chloride (SnCl₂) in the presence of concentrated hydrochloric acid is a classical and reliable method for the reduction of aromatic nitro compounds. Similarly, iron (Fe) powder in acetic acid or in the presence of an acid catalyst can also be employed. These methods offer the advantage of being cost-effective and are often used in laboratory-scale syntheses.

The general reaction scheme for the reduction of 8-chloro-4-nitroisoquinoline is depicted below:

Table 1: Comparison of Common Reducing Agents for Nitro Group Reduction

| Reducing Agent/System | Catalyst/Conditions | Solvent | Advantages | Disadvantages |

|---|---|---|---|---|

| H₂ | Pd/C, PtO₂, Raney Ni | Ethanol, Methanol | High yields, clean reaction | Requires specialized equipment for handling hydrogen gas |

| SnCl₂ | Concentrated HCl | Ethanol | Effective and reliable | Stoichiometric amounts of metal salts are produced as waste |

The choice of the specific reducing agent and reaction conditions can be influenced by factors such as the presence of other functional groups in the molecule, desired yield, and scalability of the synthesis. Following the reduction, the resulting 8-chloroisoquinolin-4-amine is typically isolated and can be converted to its hydrochloride salt by treatment with hydrochloric acid.

Synthetic Pathways Involving Amine or Imine Functionalization

An alternative strategy for the synthesis of 8-chloroisoquinolin-4-amine involves the direct introduction of the amino group onto a pre-functionalized isoquinoline ring system. This can be achieved through nucleophilic aromatic substitution (SNAr) reactions on a suitable precursor, such as a dihalo-substituted isoquinoline.

For instance, starting with a compound like 4,8-dichloroisoquinoline, the chlorine atom at the 4-position is generally more susceptible to nucleophilic attack than the one at the 8-position due to the electronic influence of the ring nitrogen. Reaction with an appropriate aminating agent, such as ammonia or a protected amine, can lead to the selective formation of 8-chloroisoquinolin-4-amine.

Palladium-catalyzed amination reactions, such as the Buchwald-Hartwig amination, have also emerged as powerful tools for the formation of carbon-nitrogen bonds in the synthesis of arylamines. These methods could potentially be applied to the synthesis of 8-chloroisoquinolin-4-amine from a suitable halo-isoquinoline precursor, offering high efficiency and selectivity.

Mechanistic Investigations of Key Synthetic Steps

The reduction of a nitro group to an amine is a multi-step process that is believed to proceed through several intermediates. In catalytic hydrogenation, the reaction is thought to occur on the surface of the metal catalyst. The nitro compound adsorbs onto the catalyst surface, where it undergoes successive additions of hydrogen atoms. Intermediates such as nitroso and hydroxylamine (B1172632) species are formed along the reaction pathway before the final amine product is generated. The exact mechanism can be complex and is influenced by the catalyst, solvent, and reaction conditions.

In the case of nucleophilic aromatic substitution for amination, the reaction typically proceeds via a Meisenheimer complex intermediate. The nucleophilic amine attacks the electron-deficient carbon atom bearing the leaving group (e.g., chlorine), forming a resonance-stabilized anionic intermediate. The departure of the leaving group then restores the aromaticity of the ring, yielding the aminated product. The regioselectivity of the attack is governed by the electronic properties of the isoquinoline ring system.

Emerging Methodologies and Sustainable Synthesis Approaches

In recent years, there has been a significant drive towards the development of more sustainable and environmentally friendly synthetic methods in chemistry. google.com In the context of synthesizing 8-chloroisoquinolin-4-amine hydrochloride, this translates to the exploration of greener reducing agents, catalytic systems, and reaction conditions.

For the reduction of nitro compounds, catalytic transfer hydrogenation offers a safer alternative to using high-pressure hydrogen gas. This method utilizes a hydrogen donor, such as ammonium (B1175870) formate or isopropanol, in the presence of a catalyst like Pd/C. Furthermore, the use of nanocatalysts, particularly those based on earth-abundant and non-toxic metals, is a growing area of research aimed at improving catalyst efficiency and reusability. mdpi.com Solvent-free or "on-water" reaction conditions are also being investigated to minimize the use of volatile organic solvents.

In the realm of C-N bond formation, recent advancements include the development of more efficient and versatile palladium catalysts and ligands for amination reactions, allowing for milder reaction conditions and a broader substrate scope. Photocatalysis and electrochemistry are also emerging as powerful tools in organic synthesis, offering novel and sustainable pathways for the formation of C-N bonds. researchgate.net These modern approaches hold the promise of developing more economical and ecologically sound manufacturing processes for valuable compounds like 8-chloroisoquinolin-4-amine hydrochloride.

Chemical Reactivity and Mechanistic Studies of 8 Chloroisoquinolin 4 Amine Hydrochloride

Reactions Involving the Amine Functionality

The primary amine group at the C-4 position of the isoquinoline (B145761) ring is a versatile functional handle. Its nucleophilic character allows it to participate in a variety of bond-forming reactions, making it a key site for molecular elaboration.

Electrophilic Attack on the Amine Nitrogen (e.g., Acylation, Alkylation)

The lone pair of electrons on the nitrogen atom of the 4-amino group makes it nucleophilic and susceptible to attack by various electrophiles.

Acylation: The reaction of the amine with acylating agents such as acyl halides or anhydrides results in the formation of amide derivatives. This transformation is typically carried out in the presence of a base to neutralize the acidic byproduct (e.g., HCl). The acylation of aminoquinolines is a common strategy to introduce a wide array of functional groups. google.comresearchgate.net For instance, reacting 8-chloroisoquinolin-4-amine (B1432724) with an acyl chloride (R-COCl) would yield the corresponding N-(8-chloroisoquinolin-4-yl)amide. These reactions are often high-yielding and can be performed under mild conditions. google.com

Alkylation: Direct alkylation of the amine group with alkyl halides can also be achieved. This reaction introduces alkyl substituents onto the nitrogen atom. However, over-alkylation to form secondary and tertiary amines can be a competing process. The reactivity can be controlled by stoichiometry and reaction conditions. Such modifications are crucial in tuning the electronic and steric properties of the molecule.

| Reaction Type | Electrophile Example | Product Class | General Conditions |

| Acylation | Acetyl chloride | N-(8-chloroisoquinolin-4-yl)acetamide | Organic solvent, Base (e.g., pyridine (B92270), triethylamine) |

| Alkylation | Methyl iodide | 8-chloro-N-methylisoquinolin-4-amine | Polar solvent, Base |

Formation of Imines and Related Derivatives

The primary amine of 8-chloroisoquinolin-4-amine can undergo condensation reactions with aldehydes or ketones to form imines, also known as Schiff bases. organic-chemistry.org This reaction is typically acid-catalyzed and involves the formation of a carbinolamine intermediate, which then dehydrates to yield the C=N double bond of the imine. masterorganicchemistry.comlibretexts.orglibretexts.org

The formation of imines is a reversible process, and the equilibrium can be driven towards the product by removing water from the reaction mixture. libretexts.org The resulting imines are themselves versatile intermediates, which can be reduced to secondary amines or used in various cycloaddition reactions. In the context of related 4-aminoquinoline (B48711) compounds, the formation of reactive quinone-imine metabolites through metabolic oxidation has been studied, highlighting the reactivity of the amine and the ring system. nih.govnih.govplos.orgresearchgate.net

Diazotization and Subsequent Nucleophilic Displacement Reactions

As a primary aromatic amine, 8-chloroisoquinolin-4-amine can undergo diazotization upon treatment with nitrous acid (HNO₂), which is typically generated in situ from sodium nitrite (B80452) (NaNO₂) and a strong acid (e.g., HCl). masterorganicchemistry.com This reaction converts the amino group into a diazonium salt (-N₂⁺), which is an excellent leaving group as dinitrogen gas (N₂). masterorganicchemistry.com

The resulting 8-chloroisoquinolin-4-diazonium salt is a versatile intermediate that can be subjected to a variety of nucleophilic displacement reactions, most notably the Sandmeyer reaction. wikipedia.orgbyjus.comorganic-chemistry.org This copper(I)-catalyzed reaction allows for the introduction of a range of substituents onto the isoquinoline core in place of the original amino group. masterorganicchemistry.comwikipedia.orgnih.gov

Table of Potential Sandmeyer Reactions:

| Reagent | Product |

| Copper(I) chloride (CuCl) | 4,8-dichloroisoquinoline |

| Copper(I) bromide (CuBr) | 4-bromo-8-chloroisoquinoline |

| Copper(I) cyanide (CuCN) | 8-chloroisoquinoline-4-carbonitrile |

These reactions provide a powerful synthetic route to 4-substituted isoquinolines that may not be accessible through direct substitution methods. byjus.comorganic-chemistry.org

Reactions Associated with the Chlorine Substituent

The chlorine atom at the C-8 position is attached to an aromatic ring and its reactivity is influenced by the electronic properties of the isoquinoline system. It can be replaced via nucleophilic substitution or serve as a handle for metal-catalyzed cross-coupling reactions.

Nucleophilic Aromatic Substitution Pathways

The chlorine atom on the isoquinoline ring can be displaced by strong nucleophiles through a nucleophilic aromatic substitution (SNAr) mechanism. wikipedia.org The reactivity of the aryl halide in an SNAr reaction is enhanced by the presence of electron-withdrawing groups ortho or para to the leaving group, which stabilize the negatively charged intermediate (Meisenheimer complex). libretexts.orglibretexts.org In the case of 8-chloroisoquinolin-4-amine, the ring nitrogen atom acts as an electron-withdrawing group, activating the ring towards nucleophilic attack. wikipedia.orgnih.gov

Strong nucleophiles like alkoxides, thiolates, or amines can displace the chloride ion, typically under heated conditions. nih.gov For example, reaction with sodium methoxide (B1231860) would yield 8-methoxyisoquinolin-4-amine. The regioselectivity of such reactions on substituted chloroquinolines and related heterocycles is well-documented. mdpi.comnih.gov

Examples of Nucleophilic Aromatic Substitution:

| Nucleophile | Reagent Example | Product |

| Alkoxide | Sodium methoxide (NaOMe) | 8-methoxyisoquinolin-4-amine |

| Thiolate | Sodium thiophenoxide (NaSPh) | 8-(phenylthio)isoquinolin-4-amine |

| Amine | Piperidine | 8-(piperidin-1-yl)isoquinolin-4-amine |

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Heck, Sonogashira)

Palladium-catalyzed cross-coupling reactions are among the most powerful tools in modern organic synthesis for forming carbon-carbon and carbon-heteroatom bonds. The chlorine atom at the C-8 position serves as an excellent handle for these transformations.

Suzuki-Miyaura Coupling: This reaction couples the aryl chloride with an organoboron reagent, typically a boronic acid or ester, in the presence of a palladium catalyst and a base. wikipedia.orgyoutube.com This allows for the formation of a new carbon-carbon bond, enabling the synthesis of 8-aryl or 8-vinylisoquinoline derivatives. researchgate.netharvard.edu The choice of ligand for the palladium catalyst is crucial for achieving high efficiency, especially with less reactive aryl chlorides. organic-chemistry.org

Heck-Mizoroki Reaction: The Heck reaction couples the aryl chloride with an alkene to form a new, more substituted alkene. wikipedia.orgorganic-chemistry.org The reaction is catalyzed by a palladium complex and requires a base. nih.gov This method could be used to introduce alkenyl substituents at the 8-position of the isoquinoline ring. Intramolecular versions of the Heck reaction are also powerful for constructing complex heterocyclic systems. chim.it

Sonogashira Coupling: This reaction involves the coupling of the aryl chloride with a terminal alkyne, catalyzed by palladium and a copper(I) co-catalyst, in the presence of a base. organic-chemistry.orgwikipedia.org The Sonogashira coupling is a reliable method for synthesizing 8-alkynylisoquinolines, which are valuable precursors for further synthetic transformations. libretexts.orgyoutube.com

Table of Palladium-Catalyzed Cross-Coupling Reactions:

| Reaction Name | Coupling Partner | Catalyst System | Product Type |

| Suzuki-Miyaura | Arylboronic acid (Ar-B(OH)₂) | Pd catalyst (e.g., Pd(PPh₃)₄), Base | 8-Arylisoquinoline derivative |

| Heck-Mizoroki | Alkene (e.g., Styrene) | Pd catalyst (e.g., Pd(OAc)₂), Base | 8-Alkenylisoquinoline derivative |

| Sonogashira | Terminal alkyne (RC≡CH) | Pd catalyst, Cu(I) co-catalyst, Base | 8-Alkynylisoquinoline derivative |

These cross-coupling reactions significantly expand the synthetic utility of 8-chloroisoquinolin-4-amine hydrochloride, allowing for the creation of complex molecular architectures based on the isoquinoline scaffold.

Metal-Mediated Functionalization at the Halogen Site

The chlorine atom at the C-8 position of the isoquinoline ring represents a key site for molecular elaboration through metal-mediated cross-coupling reactions. While direct studies on 8-chloroisoquinolin-4-amine are limited, the reactivity of similar aryl chlorides is well-established in palladium-catalyzed transformations such as Suzuki-Miyaura, Buchwald-Hartwig, and cyanation reactions. These reactions offer powerful methods for forming new carbon-carbon and carbon-heteroatom bonds.

The general mechanism for these palladium-catalyzed reactions involves a catalytic cycle that begins with the oxidative addition of the aryl chloride to a Pd(0) complex. This is followed by transmetalation (in Suzuki couplings) or coordination and deprotonation of an amine (in Buchwald-Hartwig aminations), and concludes with reductive elimination to yield the final product and regenerate the Pd(0) catalyst.

Suzuki-Miyaura Coupling: This reaction is a versatile method for forming C-C bonds by coupling an organohalide with an organoboron compound. For the 8-chloroisoquinolin-4-amine scaffold, a Suzuki reaction would enable the introduction of various aryl or vinyl substituents at the C-8 position. Research on the closely related 8-bromotetrahydroisoquinolines has demonstrated successful Suzuki cross-coupling reactions with various arylboronic acids, yielding 8-arylisoquinoline derivatives in good yields. nih.gov This suggests that the C-8 halogen of the isoquinoline core is amenable to such transformations.

Buchwald-Hartwig Amination: This palladium-catalyzed reaction is a cornerstone for the synthesis of carbon-nitrogen bonds via the coupling of amines with aryl halides. shahucollegelatur.org.innih.gov This methodology could be applied to the C-8 chloro position of 8-chloroisoquinolin-4-amine to introduce a diverse range of primary or secondary amines, leading to the synthesis of novel 8-aminoisoquinoline (B1282671) derivatives. The reaction typically employs a palladium catalyst with specialized phosphine (B1218219) ligands and a base to facilitate the coupling. pharmaguideline.comd-nb.info

The table below presents a representative example of a Suzuki coupling reaction on a related 8-bromoisoquinoline (B29762) derivative, illustrating typical conditions and outcomes for functionalization at the C-8 position.

| Reactant 1 | Reactant 2 | Catalyst/Ligand | Base | Solvent | Yield (%) | Reference |

|---|---|---|---|---|---|---|

| 8-Bromotetrahydroisoquinolin-4-one | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Dioxane/H₂O | 97 | nih.gov |

| 8-Bromotetrahydroisoquinolin-4-one | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Dioxane/H₂O | 95 | nih.gov |

| 8-Bromotetrahydroisoquinolin-4-one | Thiophen-2-ylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Dioxane/H₂O | 89 | nih.gov |

Reactivity of the Isoquinoline Ring System

Electrophilic aromatic substitution (SEAr) on the isoquinoline nucleus is heavily influenced by the electronic nature of the existing substituents and the protonation state of the ring nitrogen. In acidic media, the nitrogen atom is protonated, forming an isoquinolinium ion. This N-protonation strongly deactivates the entire heterocyclic system towards electrophilic attack, particularly the pyridine ring. shahucollegelatur.org.in Consequently, electrophilic substitution occurs preferentially on the carbocyclic (benzene) ring.

For 8-chloroisoquinolin-4-amine hydrochloride, the directing effects of the substituents on the benzene (B151609) ring must be considered:

Amino Group (at C-4): The amino group is a powerful activating, ortho, para-directing group. However, in its protonated form (-NH3+) under strongly acidic conditions, it becomes a strongly deactivating, meta-director.

Chloro Group (at C-8): The chlorine atom is a deactivating, ortho, para-directing group due to the competing effects of inductive withdrawal and resonance donation. youtube.com

In a typical SEAr reaction on the hydrochloride salt, the N-protonation deactivates the entire system. Substitution will favor the less deactivated benzene ring. The primary directing influence would be the C-4 amino group. If conditions allow the amino group to remain largely unprotonated (as a free base), its strong activating and ortho, para-directing nature would strongly favor substitution at the C-5 position. The C-8 chloro group also directs ortho to itself, which would be the C-7 position. Given the powerful activating nature of an amino group compared to the deactivating chloro group, substitution at C-5 is the most probable outcome. shahucollegelatur.org.inquimicaorganica.org

The isoquinoline ring system can undergo both reduction and oxidation reactions, primarily involving the nitrogen heterocycle.

Hydrogenation (Reduction): The pyridine ring of isoquinoline is more susceptible to reduction than the benzene ring. Selective reduction of the heterocyclic ring to furnish 1,2,3,4-tetrahydroisoquinolines can be achieved using various reducing agents. Reagents like sodium cyanoborohydride or catalytic hydrogenation under controlled conditions can selectively reduce the C=N bond and the adjacent double bond. iust.ac.ir In strongly acidic solutions, however, reduction can sometimes favor saturation of the benzene ring. iust.ac.ir The presence of the electron-withdrawing chloro group and the amino group can modulate the electron density of the ring, thereby influencing the conditions required for reduction.

Oxidation: The nitrogen atom of the isoquinoline ring possesses a lone pair of electrons and can be oxidized to form an isoquinoline N-oxide. nih.gov This transformation is typically achieved using oxidizing agents such as hydrogen peroxide (H₂O₂) or meta-chloroperoxybenzoic acid (mCPBA). wikipedia.orgnih.gov The formation of the N-oxide significantly alters the electronic properties of the ring, making it more susceptible to certain nucleophilic substitution reactions and influencing the regioselectivity of other functionalizations. In molecules containing multiple amine functionalities, selective N-oxidation of the heteroaromatic nitrogen over more basic aliphatic amines can be achieved by using an in situ protonation strategy, where the more basic amine is deactivated as its conjugate acid. nih.gov

While less common than substitution reactions, the isoquinoline core can participate in transformations that involve the cleavage and subsequent reformation of the heterocyclic ring. One such process is the ANRORC mechanism (Addition of Nucleophile, Ring Opening, and Ring Closure). This pathway has been observed in the reaction of certain halo-isoquinolines (e.g., 3-bromoisoquinoline) with strong nucleophiles like sodium amide. iust.ac.ir The reaction proceeds through the initial addition of the nucleophile, followed by opening of the pyridine ring, and then recyclization to form a new product, which can result in the apparent substitution of the halogen but with a rearrangement of the ring atoms. iust.ac.ir Such reactions provide a route to structurally unique heterocyclic systems that are not accessible through direct substitution pathways.

The Role of the Hydrochloride Counterion in Influencing Reaction Pathways and Selectivity

The hydrochloride salt form of 8-chloroisoquinolin-4-amine plays a crucial role in dictating its reactivity, primarily by ensuring the protonation of the isoquinoline nitrogen. This N-protonation has several significant consequences:

Deactivation towards Electrophilic Attack: The resulting isoquinolinium cation is substantially more electron-deficient than the neutral free base. This positive charge strongly deactivates the aromatic system, making SEAr reactions significantly slower and requiring harsher conditions. shahucollegelatur.org.in The deactivating effect is most pronounced on the pyridine ring, which further reinforces the inherent preference for electrophilic attack on the carbocyclic ring. shahucollegelatur.org.in

Activation towards Nucleophilic Attack: Conversely, the electron-deficient nature of the isoquinolinium ion makes the ring system, particularly the pyridine moiety, more susceptible to nucleophilic attack. Nucleophiles can add to the C-1 position, leading to the formation of 1,2-dihydroisoquinoline (B1215523) derivatives. nih.gov This enhanced reactivity towards nucleophiles in the salt form is a key feature of isoquinolinium chemistry.

Influence on Substituent Directing Effects: As discussed in section 3.3.1, the acidic nature of the hydrochloride salt can lead to the protonation of the C-4 amino group, converting it from a powerful activating, ortho, para-director into a deactivating, meta-director. This change can profoundly alter the regiochemical outcome of reactions like nitration or halogenation. The reaction's selectivity can therefore be tuned by controlling the pH and thus the protonation state of both the ring nitrogen and the exocyclic amino group.

Derivative Synthesis and Structure Reactivity Relationships of the 8 Chloroisoquinolin 4 Amine Scaffold

Systematic Derivatization and Functionalization Studies on the Isoquinoline (B145761) Skeleton

The 8-chloroisoquinolin-4-amine (B1432724) scaffold offers multiple reactive sites for systematic derivatization. The primary amino group at the C-4 position is nucleophilic and can undergo a variety of chemical transformations, including acylation, alkylation, and arylation, to introduce diverse substituents. Concurrently, the isoquinoline ring system itself is subject to functionalization.

Electrophilic aromatic substitution on the isoquinoline core generally occurs on the benzene (B151609) ring, which is more electron-rich than the pyridine (B92270) ring. quimicaorganica.org The most favored positions for electrophilic attack are typically C-5 and C-8. quimicaorganica.orgyoutube.com However, the existing substituents on the 8-chloroisoquinolin-4-amine scaffold—an electron-withdrawing chlorine atom at C-8 and an electron-donating amino group at C-4—significantly influence the regioselectivity of further substitutions. The activating effect of the amino group directs electrophiles primarily to the C-5 position, while the deactivating effect of the chlorine atom at C-8 may hinder substitution at adjacent sites.

Recent advancements in synthetic methodologies, such as transition metal-catalyzed cross-coupling reactions and direct C-H functionalization, have greatly expanded the possibilities for modifying the isoquinoline skeleton. nih.gov These techniques allow for the introduction of aryl, alkyl, and other functional groups at specific positions, which would be challenging to achieve through classical methods. Reductive functionalization of the isoquinoline core to form tetrahydroisoquinolines is another straightforward strategy to access different substitution patterns and three-dimensional chemical space. researchgate.net

Synthesis and Characterization of Positional and Structural Isomers (e.g., comparison with 4-chloroisoquinolin-1-amine)

The properties and reactivity of substituted isoquinolines are highly dependent on the specific arrangement of functional groups. A relevant structural isomer for comparison is 4-chloroisoquinolin-1-amine (B3032627).

Synthesis: The synthesis of 4-chloroisoquinolin-1-amine has been reported via a multi-step process beginning with 1,4-dichloroisoquinoline. In this route, the more reactive chlorine at the C-1 position is selectively displaced by a phenoxy group, which is subsequently replaced by an amino group to yield the final product.

While a specific synthetic route for 8-chloroisoquinolin-4-amine hydrochloride is less commonly documented, its synthesis can be conceptualized through established methods for constructing the isoquinoline core, such as the Pomeranz–Fritsch or Bischler-Napieralski reactions. wikipedia.org These methods typically involve the acid-catalyzed cyclization of benzalaminoacetals or β-phenylethylamides, respectively, starting from appropriately substituted precursors like 2-chloro-substituted benzaldehydes or phenylethylamines.

Characterization and Reactivity Comparison: The two isomers exhibit distinct reactivity profiles due to the differing electronic environments of their functional groups. In 4-chloroisoquinolin-1-amine, the C-1 amino group is adjacent to the ring nitrogen, influencing its basicity and nucleophilicity. The chlorine atom at C-4 is susceptible to nucleophilic aromatic substitution, allowing for the introduction of various functionalities.

Conversely, in 8-chloroisoquinolin-4-amine, the C-4 amino group's reactivity is modulated by the fused benzene ring. The chlorine atom at C-8, being on the carbocyclic ring, is generally less reactive towards nucleophilic substitution compared to a halogen on the pyridine ring. The primary reactive sites for derivatization are the C-4 amino group and C-H functionalization at the C-5 position.

| Feature | 8-chloroisoquinolin-4-amine | 4-chloroisoquinolin-1-amine |

|---|---|---|

| CAS Number | 1784285-89-7 (base) | 30598-04-0 |

| Position of Amino Group | C-4 | C-1 |

| Position of Chloro Group | C-8 (Benzene ring) | C-4 (Pyridine ring) |

| Primary Site for Nucleophilic Attack | Generally less reactive chloro group | Reactive chloro group at C-4 |

| Primary Site for Electrophilic Attack | C-5 (activated by C-4 NH₂) | C-5 and C-8 quimicaorganica.org |

| Key Synthetic Precursor | Substituted 2-chlorobenzaldehydes (plausible) | 1,4-Dichloroisoquinoline |

Investigation of Electronic and Steric Effects of Substituents on Chemical Transformations

The chemical behavior of the 8-chloroisoquinolin-4-amine scaffold is governed by the interplay of electronic and steric effects from its substituents.

Electronic Effects: The amino group at C-4 is a strong electron-donating group (EDG) through resonance, increasing the electron density of the ring system, particularly at the ortho (C-3, C-5) and para (C-7) positions. This activating effect makes the benzene ring more susceptible to electrophilic aromatic substitution, primarily at the C-5 position. quimicaorganica.org The chlorine atom at C-8 is an electron-withdrawing group (EWG) through induction and weakly electron-donating through resonance. Its primary influence is deactivating the benzene ring towards electrophilic attack and influencing the acidity of nearby protons. The nitrogen atom in the pyridine ring is inherently electron-withdrawing, reducing the electron density in the heterocyclic ring and making it susceptible to nucleophilic attack, though less so than in quinoline (B57606). rsc.org

Steric Effects: Steric hindrance plays a crucial role in directing chemical transformations. The substituent at the C-8 position can sterically hinder reactions at the adjacent C-7 position and the peri-position C-1. This is particularly relevant in reactions involving bulky reagents or catalysts. For instance, in the hydrosilylation of isoquinolines, bulky silane (B1218182) reagents have been shown to lead to lower product yields, presumably due to steric hindrance. nih.gov Similarly, the failure to form certain metal complexes with 2-substituted 8-hydroxyquinolines has been attributed to steric factors. rsc.org For the 8-chloroisoquinolin-4-amine scaffold, bulky reagents attempting to react with the C-4 amino group or the C-5 position may experience steric clash with the C-8 chlorine atom.

| Substituent | Position | Electronic Effect | Steric Effect | Impact on Reactivity |

|---|---|---|---|---|

| -NH₂ | C-4 | Electron-donating (Resonance), Activating | Moderate | Directs electrophiles to C-5; provides a nucleophilic site for derivatization. |

| -Cl | C-8 | Electron-withdrawing (Inductive), Deactivating | Moderate | Deactivates the benzene ring towards electrophiles; provides steric hindrance at C-7 and C-1. nih.govrsc.org |

| Ring Nitrogen | N-2 | Electron-withdrawing (Inductive), Deactivating | - | Reduces electron density in the pyridine ring, making the carbocyclic ring the preferred site for electrophilic attack. rsc.org |

Design and Synthesis of Fused Heterocyclic Systems Incorporating the Isoquinoline Motif

Fusing additional heterocyclic rings to the isoquinoline scaffold is a powerful strategy for generating novel molecular architectures with unique chemical and biological properties. Several synthetic methodologies have been developed to construct such systems. A prominent example is the synthesis of pyrrolo[2,1-a]isoquinolines, which are found in numerous natural products like the lamellarin alkaloids. thieme-connect.combohrium.com

Common strategies for building fused systems include:

1,3-Dipolar Cycloaddition: This powerful reaction involves the cycloaddition of an isoquinolinium ylide (a 1,3-dipole) with a dipolarophile (e.g., an alkene or alkyne). This method is a key route to constructing the pyrrolo[2,1-a]isoquinoline (B1256269) core. bohrium.com

Cascade Reactions: Multi-step, one-pot sequences can efficiently build complex fused systems. For example, a copper-catalyzed cascade involving tetrahydroisoquinolines, terminal alkynes, and aldehydes has been used to synthesize pyrrolo[2,1-a]isoquinolines. acs.org Similarly, an iron-catalyzed three-component cascade provides access to highly functionalized derivatives. thieme-connect.com

Intramolecular Cyclization: Annulation reactions that form new rings by creating bonds between existing substituents on the isoquinoline core are also widely used. This can involve C-H activation followed by cyclization or intramolecular Heck reactions.

| Fused System Example | Key Synthetic Strategy | Description |

|---|---|---|

| Pyrrolo[2,1-a]isoquinolines | 1,3-Dipolar Cycloaddition | Reaction of an in-situ generated isoquinolinium ylide with an alkene or alkyne to form the fused pyrrole (B145914) ring. bohrium.com |

| Pyrrolo[2,1-a]isoquinolines | Multi-component Cascade Reaction | A one-pot reaction combining multiple starting materials (e.g., tetrahydroisoquinoline, aldehyde, alkyne) with a metal catalyst (Cu or Fe) to build the fused system through a series of sequential reactions. thieme-connect.comacs.org |

| Isoquinoline-fused Benzimidazoles | Intramolecular C-H Amination | Direct cyclization of N-phenyl-1-aminoisoquinoline precursors, often catalyzed by copper or iron, to form the fused imidazole (B134444) ring. |

Strategies for Scaffold Diversification and Library Generation

The creation of chemical libraries with diverse structures based on a common scaffold is essential for drug discovery and chemical biology. The isoquinoline core is an excellent starting point for library generation due to its synthetic tractability. nih.gov

Microwave-Assisted Synthesis: Microwave irradiation has emerged as a powerful tool to accelerate organic reactions, significantly reducing reaction times and often improving yields. nih.gov It has been successfully applied to classical isoquinoline syntheses like the Bischler-Napieralski and Pictet-Spengler reactions, enabling the rapid production of substituted dihydroisoquinoline and tetrahydroisoquinoline libraries. nih.govbenthamdirect.comacs.org

Multi-Component Reactions (MCRs): MCRs, particularly isocyanide-based reactions like the Ugi four-component reaction (Ugi-4CR), are highly efficient for generating molecular diversity. nih.gov The Ugi reaction combines an amine, a carbonyl compound, a carboxylic acid, and an isocyanide in a single step to produce a complex α-aminoacyl amide product. By coupling the Ugi reaction with a subsequent cyclization step (a post-condensation transformation), diverse and complex isoquinoline and isoquinolone scaffolds can be synthesized. acs.orgnih.gov This strategy is highly modular, as varying each of the four input components allows for the creation of a vast library of related but structurally distinct molecules. rsc.org

These modern synthetic strategies provide efficient pathways to explore the chemical space around the 8-chloroisoquinolin-4-amine scaffold, facilitating the discovery of new compounds with desired properties.

Applications in Advanced Organic Synthesis and Chemical Sciences

Function as a Versatile Synthetic Building Block for Complex Heterocyclic Compounds

8-chloroisoquinolin-4-amine (B1432724) hydrochloride serves as a highly versatile building block in organic synthesis, primarily due to the presence of two distinct reactive sites: the nucleophilic 4-amino group and the 8-chloro substituent, which is susceptible to displacement or cross-coupling reactions. This dual functionality allows for sequential and site-selective modifications, enabling the construction of complex, polyfunctional heterocyclic systems.

The amino group at the C-4 position can readily undergo a variety of transformations, including acylation, alkylation, and diazotization, providing a handle to introduce diverse side chains and functional groups. Simultaneously, the chlorine atom at the C-8 position offers a strategic site for forming new carbon-carbon and carbon-heteroatom bonds. The chloro group on the isoquinoline (B145761) ring is activated towards nucleophilic aromatic substitution (SNAr) and, more significantly, is an ideal partner in transition metal-catalyzed cross-coupling reactions. Methodologies such as Suzuki-Miyaura, Heck, and Sonogashira couplings can be employed to introduce aryl, vinyl, and alkynyl groups, respectively, at this position.

This strategic combination of reactive sites makes the compound a valuable starting material for creating libraries of substituted isoquinolines for screening in drug discovery. For instance, it is utilized as a precursor in the development of kinase inhibitors and as a building block for novel antimicrobial agents. A 2022 report highlighted that the chloroisoquinoline amine scaffold demonstrates potent inhibitory activity against various kinases implicated in cancer progression.

Table 1: Potential Synthetic Transformations of 8-chloroisoquinolin-4-amine This table is illustrative of potential reactions based on the known reactivity of the functional groups.

| Reaction Type | Target Site | Reagents & Conditions | Resulting Structure |

|---|---|---|---|

| N-Acylation | 4-Amino Group | Acyl chloride (R-COCl), Base | 4-Amide substituted 8-chloroisoquinoline (B135129) |

| Suzuki Coupling | 8-Chloro Group | Arylboronic acid, Pd catalyst, Base | 8-Aryl substituted isoquinolin-4-amine |

| Sonogashira Coupling | 8-Chloro Group | Terminal alkyne, Pd/Cu catalyst, Base | 8-Alkynyl substituted isoquinolin-4-amine |

| Buchwald-Hartwig Amination | 8-Chloro Group | Amine (R₂NH), Pd catalyst, Base | 8-Amino substituted isoquinolin-4-amine |

| Nucleophilic Aromatic Substitution | 8-Chloro Group | Nucleophile (e.g., RO⁻, RS⁻) | 8-Ether or 8-Thioether substituted isoquinolin-4-amine |

Role as an Intermediate in Multi-Step Total Synthesis Endeavors

The isoquinoline core is a central feature of many complex alkaloids and bioactive natural products. Consequently, functionalized isoquinolines are critical intermediates in their total synthesis. While 8-chloroisoquinolin-4-amine hydrochloride is a commercially available and synthetically versatile building block, its specific application as a key intermediate in published multi-step total syntheses of natural products is not yet extensively documented in scientific literature.

However, its structure presents significant potential for such endeavors. The pre-installed amino and chloro functionalities offer a strategic advantage, potentially streamlining synthetic routes to target molecules bearing these or related groups. For example, its use could circumvent multiple steps of ring synthesis and subsequent functionalization that might otherwise be required. It could serve as a late-stage intermediate for introducing key pharmacophores or for creating analogues of natural products. The development of synthetic strategies that leverage this compound could simplify access to certain classes of chlorinated alkaloids or other complex targets, making it a molecule of interest for future synthetic campaigns.

Contribution to the Elucidation and Development of Privileged Scaffolds in Medicinal and Chemical Biology

In medicinal chemistry, a "privileged scaffold" is a molecular framework that is able to bind to multiple biological targets, making it a rich source for drug discovery. The 4-aminoquinoline (B48711) and related isoquinoline structures are widely recognized as privileged scaffolds. This is evidenced by their presence in numerous compounds developed as kinase inhibitors and antimalarial agents.

8-chloroisoquinolin-4-amine contributes directly to the exploration of this privileged space, particularly in the field of kinase inhibitors. Kinases are a critical class of enzymes, and their dysregulation is a hallmark of many diseases, including cancer. The development of small molecule inhibitors often relies on heterocyclic scaffolds that can fit into the ATP-binding pocket of the enzyme. The 4-aminoisoquinoline (B122460) core serves as an effective template for this purpose.

Potential Utility in Ligand Design for Catalysis and Coordination Chemistry

The 8-aminoquinoline (B160924) framework is a well-established bidentate chelating ligand in coordination chemistry, capable of binding to metal centers through the lone pairs of electrons on the heterocyclic ring nitrogen and the exocyclic amino nitrogen. This chelation forms a stable five-membered ring with the metal ion, a favorable arrangement in coordination complexes.

While specific studies employing 8-chloroisoquinolin-4-amine as a ligand are not widely reported, its structure suggests significant potential in this area. It possesses the same fundamental N,N-donor atom set as the parent 8-aminoquinoline. Therefore, it is expected to form stable complexes with a variety of transition metals, such as rhenium, zinc, cadmium, and cobalt, similar to its unsubstituted analogues.

The presence of the chloro substituent at the C-8 position and the amino group at the C-4 position can be expected to modulate the electronic properties of the ligand. These electron-withdrawing (chloro) and electron-donating (amino) groups can influence the Lewis basicity of the nitrogen donor atoms, which in turn affects the stability, redox potential, and reactivity of the resulting metal complex. This tuning of electronic properties is a key strategy in the rational design of ligands for catalysis, where the electronic environment of the metal center can dictate the efficiency and selectivity of a catalytic reaction. Furthermore, the amine and chloro groups could serve as secondary sites for anchoring the complex to a support or for further functionalization.

Table 2: Potential Applications of Metal Complexes with 8-chloroisoquinolin-4-amine Ligand This table is speculative and based on known applications of related aminoquinoline complexes.

| Metal Center | Potential Geometry | Potential Application Area |

|---|---|---|

| Palladium (Pd), Platinum (Pt) | Square Planar | Homogeneous Catalysis (e.g., cross-coupling) |

| Ruthenium (Ru), Rhodium (Rh) | Octahedral | Asymmetric Catalysis, Anticancer Agents |

| Rhenium (Re) | Octahedral | Radiopharmaceuticals, Photophysics |

| Zinc (Zn), Cadmium (Cd) | Tetrahedral/Octahedral | Fluorescent Sensors, Materials Science |

| Copper (Cu) | Various | Antimicrobial Agents, Catalysis |

Exploration in Materials Chemistry for Functional Molecular Architectures

The development of functional molecular architectures is a cornerstone of modern materials chemistry, with applications ranging from organic electronics to sensing. Heterocyclic compounds, particularly those with extended π-systems and coordinating ability, are often key components of these materials. The 8-hydroxyquinoline (B1678124) scaffold, a close relative of the title compound, is famous for its use in organic light-emitting diodes (OLEDs), where its coordination complex with aluminum (Alq₃) is a highly efficient electron transport and emissive material.

Although the exploration of 8-chloroisoquinolin-4-amine hydrochloride in materials chemistry is not extensively documented, its chemical structure suggests potential utility. The isoquinoline core provides a rigid, planar π-system that could be integrated into larger conjugated structures for applications in organic electronics. The reactive amino and chloro groups serve as valuable synthetic handles for polymerization or for grafting the molecule onto surfaces or into larger supramolecular assemblies. For instance, these groups could be used to incorporate the isoquinoline unit into conductive polymers or metal-organic frameworks (MOFs). The ability of the 8-aminoisoquinoline (B1282671) portion to chelate metal ions could also be exploited to create new phosphorescent materials or chemical sensors. This compound represents an intriguing, yet underexplored, building block for the bottom-up construction of novel functional materials.

Computational and Theoretical Investigations of 8 Chloroisoquinolin 4 Amine Hydrochloride

Quantum Chemical Calculations for Electronic Structure and Molecular Geometry

No published studies were found that detail the use of quantum chemical methods, such as Density Functional Theory (DFT) or other ab initio calculations, to determine the electronic structure, optimized molecular geometry, charge distribution, or molecular orbitals of 8-chloroisoquinolin-4-amine (B1432724) hydrochloride.

Computational Modeling of Reaction Mechanisms, Transition States, and Energy Barriers

There is no available research that computationally models the reaction mechanisms involving this compound. Consequently, information on its transition states, activation energies, and reaction pathways is not available in the public domain.

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

No molecular dynamics simulation studies have been published for 8-chloroisoquinolin-4-amine hydrochloride. Such studies would provide insights into its conformational preferences and non-covalent interactions in various environments, but this information is currently unavailable.

Prediction and Interpretation of Spectroscopic Data (e.g., NMR, UV-Vis, Mass Spectrometry fragmentation)

While raw spectroscopic data may exist, there are no published computational studies that predict or provide a theoretical interpretation of the NMR spectra, UV-Vis absorption, or mass spectrometry fragmentation patterns of 8-chloroisoquinolin-4-amine hydrochloride.

Quantitative Structure-Reactivity Relationship (QSAR) Studies in a Chemical Context

No QSAR studies focusing on the chemical reactivity of 8-chloroisoquinolin-4-amine hydrochloride or a series of its analogs have been found in the scientific literature.

Future Research Directions and Translational Opportunities

Development of Novel and Efficient Catalytic Systems for 8-Chloroisoquinolin-4-amine (B1432724) Transformations

The functionalization of the 8-chloroisoquinolin-4-amine scaffold is crucial for creating diverse derivatives. Future research will likely focus on developing novel catalytic systems that offer high efficiency, selectivity, and sustainability. Transition-metal catalysis, particularly with palladium, rhodium, and iridium, has been instrumental in synthesizing various isoquinoline (B145761) derivatives and will continue to be a major area of exploration. nih.govresearchgate.net

Key areas for development include:

Cross-Coupling Reactions: Advanced palladium-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Buchwald-Hartwig amination, can be optimized for the chloro-substituent at the C-8 position. Research into new phosphine (B1218219) ligands and reaction conditions will be essential to improve yields and functional group tolerance.

C-H Activation: Direct C-H functionalization represents a highly atom-economical approach to derivatization. nih.govijpsjournal.com Future efforts will likely target the development of ruthenium and rhodium catalysts that can selectively activate C-H bonds on both the benzene (B151609) and pyridine (B92270) rings of the isoquinoline core, allowing for the introduction of new substituents without pre-functionalization. acs.org

Asymmetric Catalysis: For applications in medicinal chemistry, the synthesis of enantiomerically pure derivatives is often required. The development of chiral catalysts for asymmetric transformations, such as transfer hydrogenation of related dihydroisoquinolines, will be a significant focus. mdpi.com

Below is a table comparing potential catalytic systems for the transformation of 8-chloroisoquinolin-4-amine.

| Catalytic System | Target Transformation | Potential Advantages | Research Focus |

| Palladium/Ligand Complexes | Cross-coupling at C-8 | High functional group tolerance, well-established methods. | Development of novel ligands for improved reactivity and selectivity. |

| Rhodium(III) Catalysts | C-H activation and annulation | High atom economy, direct functionalization. nih.gov | One-pot multi-component reactions for rapid library synthesis. researchgate.net |

| Iridium(III) Catalysts | Cyclization and annulation | Oxidant-free conditions, good to excellent yields. researchgate.net | Synthesis of complex polycyclic isoquinoline derivatives. |

| Ruthenium Catalysts | C-H/N-N activation | Additive- and oxidant-free protocols. researchgate.net | Microwave-assisted synthesis for accelerated reaction times. |

Integration with Automated Synthesis and High-Throughput Experimentation Platforms

To accelerate the discovery of new derivatives with desired properties, the integration of synthetic routes with automated platforms is essential. High-throughput experimentation (HTE) allows for the rapid screening of numerous reaction conditions, catalysts, and substrates in parallel, significantly speeding up the optimization process. nih.govyoutube.comresearchgate.net

Future directions in this area include:

Miniaturization and Parallelization: Utilizing multi-well plates to perform a large number of reactions simultaneously on a small scale will enable the efficient exploration of chemical space. youtube.com

Robotics and Automation: Employing advanced robotics for liquid handling and reaction setup will enhance reproducibility and allow for unattended operation, freeing up researchers for data analysis and experimental design. youtube.com

Data-Driven Optimization: The large datasets generated by HTE can be used to train machine learning algorithms, which can then predict optimal reaction conditions and guide the discovery of novel reactivity. youtube.comyoutube.com This data-driven approach can lead to more efficient and targeted synthetic strategies. chemrxiv.org

Exploration of Photochemical and Electrochemical Approaches for Derivatization

Photochemical and electrochemical methods offer sustainable and mild alternatives to traditional synthetic transformations. These techniques can unlock unique reactivity patterns that are often difficult to achieve through conventional means. researchgate.net

Photoredox Catalysis: Visible-light-mediated photoredox catalysis has emerged as a powerful tool for C-H functionalization and the formation of carbon-carbon and carbon-heteroatom bonds. ijpsjournal.comnih.gov Future research could explore the use of photoredox catalysts to introduce a wide range of functional groups onto the 8-chloroisoquinolin-4-amine core under mild conditions. nih.gov

Electro-organic Synthesis: Electrochemical methods provide an environmentally friendly way to generate reactive intermediates and drive chemical transformations. researchgate.netresearchgate.net The application of electrochemistry to the synthesis and derivatization of isoquinolines could lead to novel and efficient reaction pathways, potentially avoiding the need for stoichiometric oxidants or reductants. researchgate.net

Advanced Spectroscopic and Spectrometric Characterization of Complex Derivatives

As more complex derivatives of 8-chloroisoquinolin-4-amine are synthesized, advanced analytical techniques will be crucial for their unambiguous characterization.

Multinuclear and Multidimensional NMR: Sophisticated Nuclear Magnetic Resonance (NMR) techniques, including 1H, 13C, and 2D NMR (COSY, HSQC, HMBC), will be essential for elucidating the precise structure and connectivity of novel derivatives. acs.orgnih.gov

High-Resolution Mass Spectrometry (HRMS): HRMS will be vital for confirming the elemental composition of new compounds. mdpi.com Techniques like electrospray ionization (ESI) coupled with mass spectrometry can provide detailed information about the molecular weight and fragmentation patterns of isoquinoline alkaloids. nih.gov

X-ray Crystallography: For complex molecules, single-crystal X-ray diffraction provides definitive structural information, including stereochemistry and conformational details. researchgate.net This technique will be invaluable for characterizing novel, intricate derivatives. mdpi.com

Vibrational Spectroscopy: Techniques such as Fourier-transform infrared (FTIR) and Raman spectroscopy can provide valuable information about the functional groups present in the synthesized molecules. mdpi.comresearchgate.net

The table below summarizes key characterization techniques and their applications.

| Technique | Information Provided | Application to Derivatives |

| 1D & 2D NMR | Connectivity, chemical environment of atoms. | Elucidation of substitution patterns and stereochemistry. nih.gov |

| HRMS | Elemental composition, molecular weight. | Confirmation of molecular formulas. mdpi.com |

| X-ray Crystallography | 3D structure, absolute configuration. | Unambiguous structural determination of complex products. researchgate.net |

| FTIR/Raman | Presence of functional groups. | Confirmation of successful chemical transformations. mdpi.com |

Theoretical Predictions Guiding the Discovery of Novel Reactivity and Functional Properties

Computational chemistry and theoretical predictions are becoming increasingly important in guiding synthetic efforts and understanding molecular properties. Density Functional Theory (DFT) calculations can provide insights into reaction mechanisms, predict reactivity, and explain the electronic properties of molecules. acs.orgnih.gov

Future research in this area will likely involve:

Reaction Mechanism Studies: DFT calculations can be used to model transition states and reaction pathways, helping to rationalize experimental observations and predict the feasibility of new transformations. acs.org

Prediction of Molecular Properties: Computational methods can predict various properties of designed molecules, such as their electronic structure (HOMO-LUMO gaps), which can be correlated with their optical and electronic characteristics. nih.gov

In Silico Screening: Virtual libraries of 8-chloroisoquinolin-4-amine derivatives can be screened computationally to identify candidates with desired properties, prioritizing synthetic targets and accelerating the discovery process. researchgate.net

By leveraging these advanced computational tools, researchers can more efficiently design and synthesize novel derivatives of 8-chloroisoquinolin-4-amine with tailored functional properties.

Q & A

Q. What experimental design considerations are critical for in vivo vs. in vitro studies of this compound?

- In vitro : Use physiologically relevant concentrations (1–50 μM) and include ROS scavengers (e.g., NAC) to mitigate off-target effects.

- In vivo : Optimize dosing schedules (e.g., single vs. repeated doses) and employ pharmacokinetic profiling (plasma T½, bioavailability) in rodent models. Cross-validate results with LC-MS/MS .

Q. How can the stability of 8-chloroisoquinolin-4-amine hydrochloride under varying storage conditions be systematically evaluated?

- Methodology :

- Accelerated stability testing : Expose samples to 40°C/75% RH for 4 weeks. Monitor degradation via HPLC.

- Light sensitivity : Use amber vials and compare degradation rates under UV vs. dark storage.

- Data interpretation : Apply first-order kinetics to calculate degradation rate constants .

Q. What computational approaches are suitable for predicting the compound’s interaction with biological targets?

- Methodology :

- Molecular docking : Use AutoDock Vina with protein structures from PDB (e.g., kinase domains). Validate with MD simulations (100 ns trajectories).

- QSAR modeling : Train models on IC₅₀ datasets to predict structural modifications for enhanced activity .

Handling Methodological Limitations

Q. How should researchers address low reproducibility in synthetic yields?

- Troubleshooting :

- Catalyst deactivation : Ensure anhydrous conditions and degas solvents.

- Byproduct formation : Introduce scavengers (e.g., molecular sieves) or optimize stoichiometry.

- Documentation : Record detailed reaction logs (humidity, equipment calibration) to identify variables .

Q. What strategies mitigate interference from impurities in bioactivity assays?

- Methodology :

- Purification : Pre-treat compounds via flash chromatography.

- Control experiments : Run parallel assays with impurity standards.

- Dose-response correction : Normalize data to impurity-free controls .

Future Research Directions

Q. What unexplored applications of 8-chloroisoquinolin-4-amine hydrochloride warrant investigation?

- Proposals :

- Neuroinflammation : Test in microglial activation models (e.g., LPS-treated BV2 cells).

- Drug combinations : Screen for synergy with FDA-approved kinase inhibitors.

- Surface chemistry : Study adsorption on silica nanoparticles for targeted delivery .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.